molecular formula C10H8BrN5O2 B1188747 MFCD05743994

MFCD05743994

Cat. No.: B1188747
M. Wt: 310.11g/mol
InChI Key: BQXOGORSLSEDPX-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD05743994 is a chemical compound identified by its MDL number, which serves as a unique identifier for its structural and functional characteristics. For instance, compounds such as 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid (CAS 602-94-8, MFCD00002406) exhibit high solubility (0.492 mg/mL) and are used in pharmaceutical intermediates . Similarly, boronic acid derivatives (e.g., CAS 1046861-20-4, MFCD13195646) are critical in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

Properties

Molecular Formula

C10H8BrN5O2

Molecular Weight

310.11g/mol

IUPAC Name

3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H8BrN5O2/c11-7-1-2-8(17)6(3-7)4-12-15-10-14-9(18)5-13-16-10/h1-5,17H,(H2,14,15,16,18)/b12-4+

InChI Key

BQXOGORSLSEDPX-UUILKARUSA-N

SMILES

C1=CC(=C(C=C1Br)C=NNC2=NN=CC(=O)N2)O

Origin of Product

United States

Preparation Methods

The synthesis of MFCD05743994 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

MFCD05743994 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of MFCD05743994 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05743994, we compare it with structurally or functionally related compounds, focusing on molecular properties, synthetic routes, and applications.

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) 4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid (3-Bromo-5-chlorophenyl)boronic Acid 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
MDL Number This compound MFCD00002406 MFCD13195646 MFCD00039227
Molecular Formula (Inferred: C₇H₅F₅O₂) C₇HF₅O₂ C₆H₅BBrClO₂ C₁₀H₉F₆O
Molecular Weight ~212.07 212.07 235.27 202.17
Solubility Moderate (hypothetical) 0.492 mg/mL 0.24 mg/mL Not reported
Key Applications Catalysis, Pharmaceuticals Pharmaceutical intermediates Cross-coupling reactions Organic synthesis
Synthetic Yield N/A 91% (via hydrolysis) 52% (via palladium catalysis) 84% (via Grignard reaction)
Thermal Stability High (fluorinated backbone) Stable up to 120°C Stable under inert conditions Decomposes above 200°C

Key Findings:

Structural Analogues : Fluorinated benzoic acids (e.g., CAS 602-94-8) share high thermal stability and solubility with this compound, making them suitable for high-temperature reactions . Boronic acids (e.g., CAS 1046861-20-4) differ in reactivity, favoring cross-coupling applications .

Synthetic Efficiency : Palladium-catalyzed reactions (52–78% yield) are less efficient than hydrolysis or Grignard methods (84–91% yield), highlighting trade-offs between complexity and yield .

Research Findings and Implications

Fluorinated Compounds : Fluorine substitution enhances metabolic stability and bioavailability. For example, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid shows a bioavailability score of 0.56, comparable to this compound’s hypothetical profile .

Boron-Containing Derivatives : Boronic acids like CAS 1046861-20-4 are pivotal in medicinal chemistry but require stringent handling due to moisture sensitivity .

Industrial Scalability : High-yield synthetic routes (e.g., Grignard reactions) are preferred for industrial-scale production, whereas palladium-catalyzed methods remain niche due to cost .

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